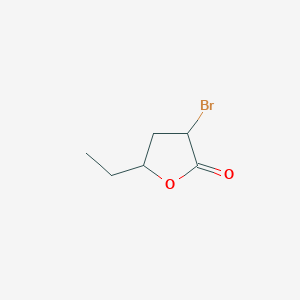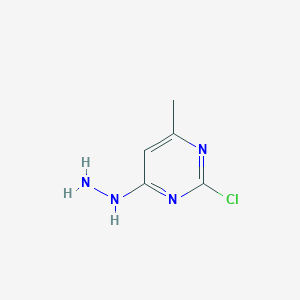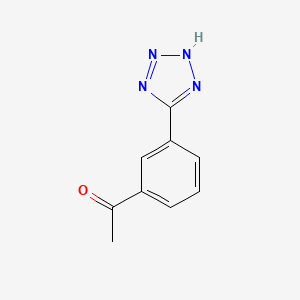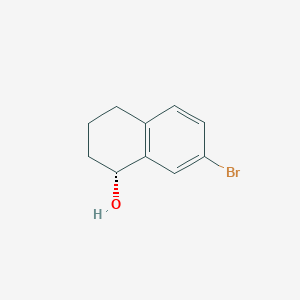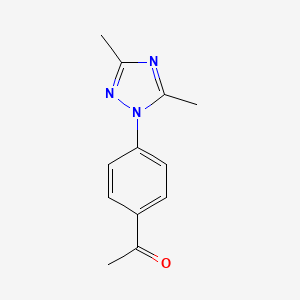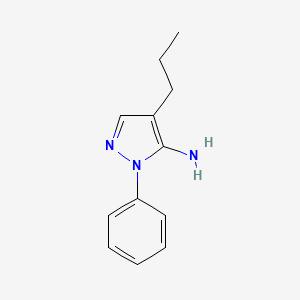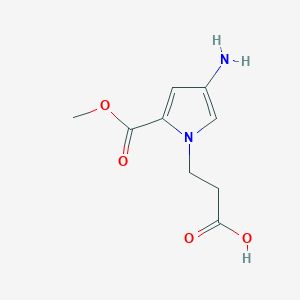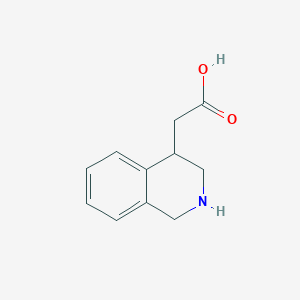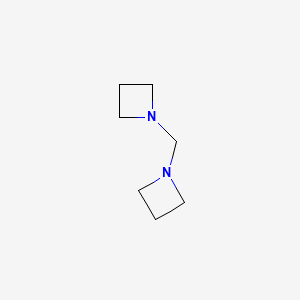
Azetidine, 1,1'-methylenebis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidine, 1,1’-methylenebis- is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures. Azetidines have gained considerable attention in organic synthesis and medicinal chemistry due to their versatile applications and unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including Azetidine, 1,1’-methylenebis-, can be achieved through various methods. . This photochemical reaction is efficient for constructing functionalized azetidines. Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of method depends on the desired functional groups and the specific application of the azetidine derivative.
化学反应分析
Types of Reactions
Azetidine, 1,1’-methylenebis- undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines typically yields N-oxides, while reduction results in amines .
科学研究应用
Azetidine, 1,1’-methylenebis- has diverse applications in scientific research:
作用机制
The mechanism of action of Azetidine, 1,1’-methylenebis- is primarily driven by its ring strain and the presence of the nitrogen atom. The ring strain facilitates various chemical reactions, while the nitrogen atom can participate in hydrogen bonding and other interactions. These properties make azetidines valuable in medicinal chemistry, where they can interact with biological targets and pathways .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
Azetidine, 1,1’-methylenebis- is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more versatile compared to aziridines and pyrrolidines, which are either too reactive or too stable for certain applications .
属性
CAS 编号 |
38455-24-2 |
|---|---|
分子式 |
C7H14N2 |
分子量 |
126.20 g/mol |
IUPAC 名称 |
1-(azetidin-1-ylmethyl)azetidine |
InChI |
InChI=1S/C7H14N2/c1-3-8(4-1)7-9-5-2-6-9/h1-7H2 |
InChI 键 |
QSEXZOMYNWRHJS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CN2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


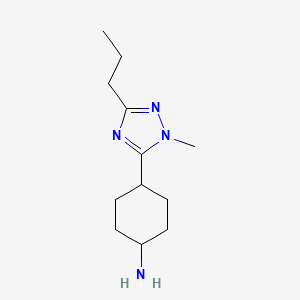
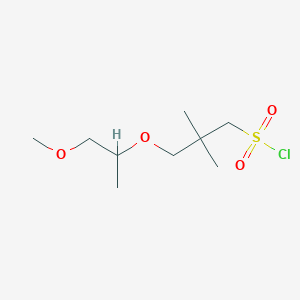
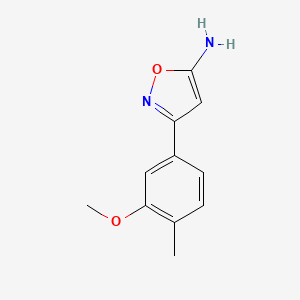
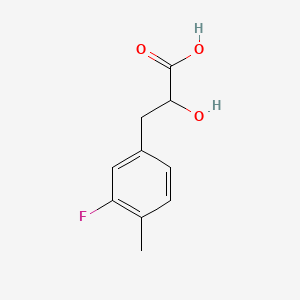
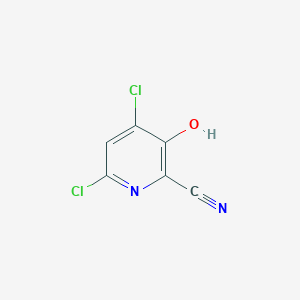
![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
